Engineering Next-Generation Kinase Inhibitors: A Technical Guide to the 3-Methyl-1H-indazole-5-carbaldehyde Scaffold
Engineering Next-Generation Kinase Inhibitors: A Technical Guide to the 3-Methyl-1H-indazole-5-carbaldehyde Scaffold
Executive Summary
In the landscape of targeted oncology and fibrotic disease therapeutics, the architectural precision of small-molecule inhibitors dictates both clinical efficacy and safety. 3-Methyl-1H-indazole-5-carbaldehyde (CAS 955127-80-7) has emerged as a privileged electrophilic building block in medicinal chemistry. By serving as a pre-organized hinge-binding motif, this specific indazole derivative enables the rapid construction of highly selective kinase inhibitors and integrin antagonists[1][2]. This whitepaper dissects the physicochemical properties, structural rationale, and self-validating synthetic workflows required to leverage this compound in advanced drug discovery programs.
Physicochemical Profiling & Structural Rationale
To effectively utilize a chemical scaffold, one must understand the quantitative parameters that govern its reactivity and solubility. Table 1 summarizes the core properties of CAS 955127-80-7[3].
Table 1: Quantitative & Physicochemical Properties of CAS 955127-80-7
| Property | Value / Specification |
| Chemical Name | 3-Methyl-1H-indazole-5-carbaldehyde |
| CAS Registry Number | 955127-80-7 |
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| Typical Purity | ≥ 98% (HPLC) |
| Physical Appearance | Solid (Brownish to pale yellow) |
| Key Functional Groups | Indazole (H-bond dyad), 3-Methyl (Steric constraint), 5-Formyl (Electrophile) |
The Causality of the 3-Methyl Substitution
The selection of the 3-methyl-indazole core over an unsubstituted indazole is not arbitrary. The N1 and N2 atoms of the indazole ring act as a potent hydrogen bond donor-acceptor dyad, anchoring the molecule to the backbone amides of a kinase's ATP-binding hinge region. However, unsubstituted indazoles often suffer from promiscuous kinase binding due to excessive rotational freedom within this highly conserved pocket.
The introduction of the 3-methyl group introduces a calculated steric clash with the gatekeeper residue or the surrounding hydrophobic pocket. This steric constraint restricts the dihedral angle of the core, pre-organizing the molecule into a bioactive conformation. By reducing the entropic penalty of binding, the 3-methyl group significantly enhances both the binding affinity and the kinome selectivity for specific targets, such as c-Met[2], MAP4K4[4], and Casein kinase II (CK2)[5].
Self-Validating Synthetic Workflows
As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on self-validating protocols. Every reaction must contain built-in analytical checkpoints to ensure the integrity of the intermediate before proceeding to complex downstream steps. The 5-carbaldehyde group serves as a versatile electrophilic handle for extending the molecule into the solvent-exposed or DFG-out pockets of the kinase.
Protocol A: Microwave-Assisted Reductive Amination
Objective: Coupling the 5-carbaldehyde to a primary amine to access extended binding pockets.
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Reagent Preparation: Dissolve 3-Methyl-1H-indazole-5-carbaldehyde (1.0 eq, 160.17 g/mol ) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
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Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point, allowing for elevated reaction temperatures under microwave irradiation without dangerous pressurization.
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Imine Formation: Add glacial acetic acid (0.1 eq) to catalyze Schiff base formation. Stir at 60°C for 1 hour.
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Validation Check: Aliquot 10 µL, quench in methanol, and analyze via LC-MS. The mass spectrum must show the [M+H]+ peak of the imine intermediate. Proceed to reduction only when aldehyde consumption is >95%.
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Reduction: Cool the vessel to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
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Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. It selectively reduces the protonated imine without reducing any trace unreacted aldehyde to the corresponding alcohol, thereby minimizing difficult-to-separate side products.
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Workup & Validation: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate, wash with brine, and dry over Na2SO4.
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Validation Check: 1H NMR (DMSO-d6) must show the definitive disappearance of the characteristic aldehyde proton singlet at ~10.0 ppm and the appearance of a new benzylic methylene signal at ~3.8-4.2 ppm.
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Protocol B: Knoevenagel Condensation for Rigidified Linkers
Objective: Constructing rigidified alkene linkers for conformationally restricted target binding.
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Reagent Preparation: Combine 3-Methyl-1H-indazole-5-carbaldehyde (1.0 eq) and an active methylene compound (e.g., a cyanoacetate derivative, 1.2 eq) in absolute ethanol.
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Causality: Ethanol serves as an environmentally benign protic solvent that stabilizes the transition state of the aldol-type addition via hydrogen bonding.
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Catalysis: Add a catalytic amount of piperidine (0.1 eq). Heat to reflux (78°C) for 4-6 hours.
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Causality: Piperidine acts as a secondary amine organocatalyst, forming a highly reactive iminium ion intermediate with the aldehyde, which drastically accelerates nucleophilic attack compared to base-catalyzed enolate formation alone.
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In-Process Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the UV-active spot of the starting aldehyde (Rf ~0.6) disappears, replaced by a highly conjugated, often fluorescent product spot at a lower Rf.
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Isolation: Cool the mixture to 0°C to induce crystallization. Filter the precipitate and wash with cold ethanol.
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Validation Check: Confirm the E/Z geometry of the resulting double bond via 1H NMR (analyzing the coupling constants of the vinylic proton) and NOESY experiments.
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Fig 1. Synthetic workflow from 3-Methyl-1H-indazole-5-carbaldehyde to final kinase inhibitor.
Signaling Pathway Inhibition: The c-Met Paradigm
Derivatives of 3-Methyl-1H-indazole-5-carbaldehyde have shown profound efficacy in inhibiting Receptor Tyrosine Kinases (RTKs), most notably c-Met (Hepatocyte Growth Factor Receptor)[2]. Aberrant activation of c-Met is a known driver in tumor pathogenesis, promoting mitogenesis, invasion, and tubulogenesis.
By occupying the ATP-binding pocket, the synthesized indazole derivatives competitively block ATP binding. This prevents the auto-phosphorylation of c-Met and the subsequent recruitment of downstream adapter proteins, effectively severing the signal transduction to the PI3K/AKT and RAS/MAPK pathways.
Fig 2. Inhibition of the c-Met signaling pathway by indazole-derived targeted therapeutics.
References
Sources
- 1. AU2017359027A1 - Indazole derivatives as αV integrin antagonists - Google Patents [patents.google.com]
- 2. US8822468B2 - 3-Methyl-imidazo[1,2-b]pyridazine derivatives - Google Patents [patents.google.com]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. US10000451B2 - MAP4K4 (HGK) inhibitors - Google Patents [patents.google.com]
- 5. (E)-1-(4-amino-2-methylphenyl)-3-(3-methyl-1H-indazol-5-yl)prop-2-en-1-one - CAS号 1086626-76-7 - 摩熵化学 [molaid.com]
